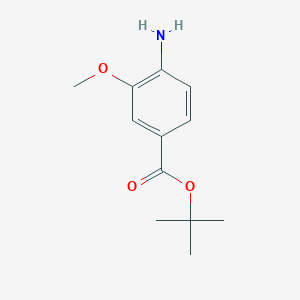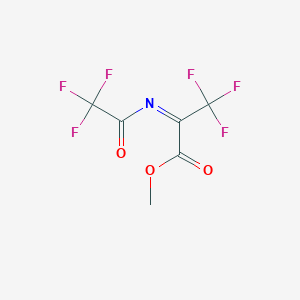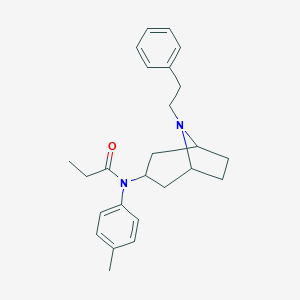
Velvalloy
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Velvalloy is a unique alloy that has gained significant attention in the scientific community due to its impressive properties and potential applications. This alloy is a combination of vanadium, aluminum, and iron, which results in a material with exceptional strength, corrosion resistance, and high-temperature stability. The following paper will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Velvalloy.
Applications De Recherche Scientifique
Velvalloy has a wide range of scientific research applications due to its unique properties. One of the most promising applications is in the field of aerospace engineering, where the alloy's high-temperature stability and corrosion resistance make it an ideal material for use in aircraft engines and other high-temperature applications. Additionally, Velvalloy has potential applications in the automotive industry, where it could be used to produce lightweight, high-strength components.
Mécanisme D'action
The mechanism of action of Velvalloy is not well understood at this time. However, it is believed that the alloy's unique combination of vanadium, aluminum, and iron results in a material with exceptional strength and corrosion resistance.
Effets Biochimiques Et Physiologiques
There is currently no research on the biochemical and physiological effects of Velvalloy. However, it is important to note that this alloy is not intended for use in medical applications and should not be ingested or used in contact with the human body.
Avantages Et Limitations Des Expériences En Laboratoire
Velvalloy has several advantages for use in lab experiments. The alloy's exceptional strength and high-temperature stability make it an ideal material for use in experiments that require high-stress conditions. Additionally, Velvalloy's corrosion resistance makes it a suitable material for use in experiments that involve exposure to corrosive substances.
However, there are also limitations to using Velvalloy in lab experiments. The alloy is relatively expensive compared to other materials, which can limit its use in experiments with limited funding. Additionally, Velvalloy's unique properties can make it difficult to work with, requiring specialized equipment and expertise.
Orientations Futures
There are several future directions for research on Velvalloy. One potential area of research is in the development of new synthesis methods that could reduce the cost of producing the alloy. Additionally, further research is needed to understand the mechanism of action of Velvalloy and to identify new applications for the alloy in various industries.
Conclusion
In conclusion, Velvalloy is a unique alloy with exceptional properties that make it an ideal material for use in various scientific research applications. The alloy's high-temperature stability, corrosion resistance, and exceptional strength make it a promising material for use in aerospace and automotive engineering. While there is still much to learn about the mechanism of action of Velvalloy, the future of this alloy looks bright, with potential applications in various industries.
Méthodes De Synthèse
The synthesis of Velvalloy involves a combination of vanadium, aluminum, and iron in a specific ratio. The alloy is typically produced through a process called powder metallurgy, which involves the mixing of raw materials in a ball mill. The mixture is then pressed into a compact shape and sintered at a high temperature to form a solid alloy.
Propriétés
Numéro CAS |
117797-11-2 |
|---|---|
Nom du produit |
Velvalloy |
Formule moléculaire |
Ag72Cu3Sn25 |
Poids moléculaire |
10925 g/mol |
InChI |
InChI=1S/72Ag.3Cu.25Sn |
Clé InChI |
HFEAJCJRCCXBTK-UHFFFAOYSA-N |
SMILES |
[Cu].[Cu].[Cu].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn] |
SMILES canonique |
[Cu].[Cu].[Cu].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn] |
Synonymes |
Velvalloy |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



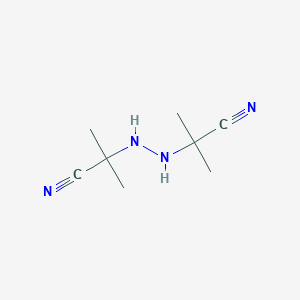
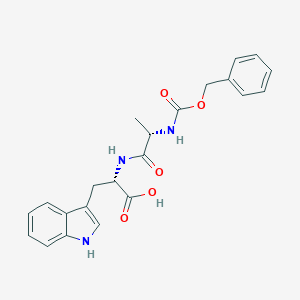
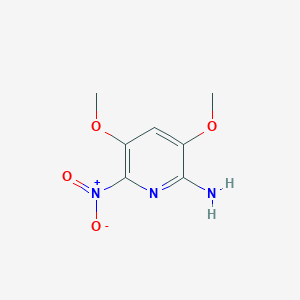
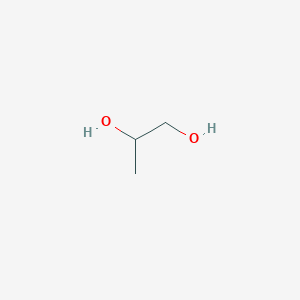
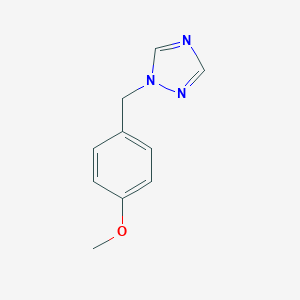
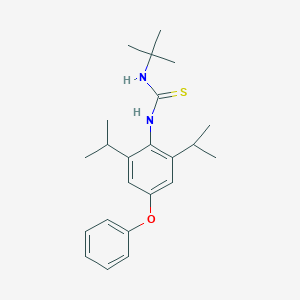
![4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B39200.png)
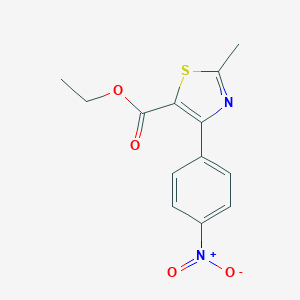
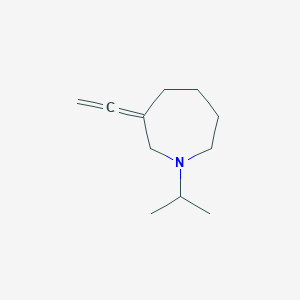
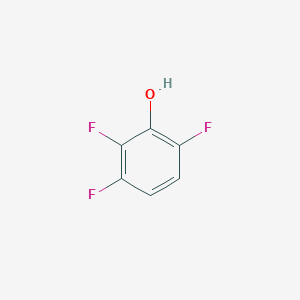
![3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid](/img/structure/B39212.png)
